methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
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Overview
Description
Methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group, a carboxylate ester, and a chloromethylphenyl group
Preparation Methods
The synthesis of methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-4-methylphenylamine with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then cyclized to form the pyrrole ring, followed by esterification to yield the final product . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
Methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols
Scientific Research Applications
Methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been found to interfere with photosynthesis in plants by inhibiting the fixation of carbon dioxide . In microbial systems, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloromethylphenyl group and exhibits antimicrobial activity.
1-(3-chloro-4-methylphenyl)-3-methyl-urea: Similar in structure, this compound is used as a reference standard in food and beverage analysis.
N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea: This compound has a similar aromatic structure and is used in crystallographic studies.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-(3-chloro-4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-8-4-5-10(6-12(8)15)16-9(2)11(7-13(16)17)14(18)19-3/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIPSEFHULMHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(CC2=O)C(=O)OC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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